6-methylquinazoline-2,4(1H,3H)-dione

概要

説明

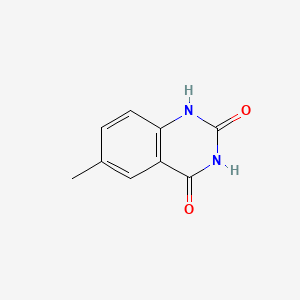

6-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinazoline core with a methyl group at the 6th position and keto groups at the 2nd and 4th positions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylquinazoline-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the condensation of anthranilic acid with formamide, followed by cyclization and oxidation steps . Another method includes the use of 2-aminobenzamide and thiols in a one-pot intermolecular annulation reaction . This method is advantageous due to its good functional group tolerance and ease of operation.

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often involves metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis . These methods are designed to enhance yield, reduce reaction time, and improve overall efficiency.

化学反応の分析

Types of Reactions

6-methylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The methyl group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinazoline N-oxides, hydroxylated derivatives, and substituted quinazolines .

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of quinazoline-2,4(1H,3H)-dione, including 6-methylquinazoline-2,4(1H,3H)-dione. Research has demonstrated that these compounds can act as effective inhibitors against both Gram-positive and Gram-negative bacteria. For instance:

- A study synthesized a series of quinazoline-2,4(1H,3H)-dione derivatives and evaluated their activity against various bacterial strains using the Agar well diffusion method. Compounds showed moderate to significant activity compared to standard antibiotics like ampicillin .

- Among the tested derivatives, certain compounds exhibited broad-spectrum activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 13 mm .

2. Anti-inflammatory Properties

Another promising application of this compound lies in its potential as an anti-inflammatory agent. A study investigated quinazoline derivatives with side chains that showed efficacy in suppressing cytokine-mediated inflammatory responses:

- The derivative 4a was noted for its ability to ameliorate symptoms associated with acute lung injury by limiting interleukin-6 secretion and preserving normal alveolar vascular permeability . This suggests that modifications of the quinazoline scaffold could lead to the development of safer and more effective anti-inflammatory agents.

Synthesis Methodologies

The synthesis of this compound has been explored through various methods:

1. One-Pot Synthesis

A notable method involves a one-pot synthesis using 4-dimethylaminopyridine (DMAP) as a catalyst. This metal-free approach simplifies the production process and enhances yield efficiency:

- The method allows for the straightforward preparation of quinazoline derivatives with high yields (up to 93%) without requiring complex purification steps .

2. Green Chemistry Approaches

Recent advancements emphasize environmentally friendly synthesis techniques for producing quinazoline derivatives. These methods focus on minimizing waste and using renewable resources while maintaining high efficiency in the synthesis process .

Case Studies

作用機序

The mechanism of action of 6-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer treatment, it inhibits the activity of certain enzymes and proteins involved in cell proliferation and survival . The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

類似化合物との比較

Similar Compounds

Similar compounds to 6-methylquinazoline-2,4(1H,3H)-dione include:

- Quinazoline-2,4(1H,3H)-dione

- 6-chloroquinazoline-2,4(1H,3H)-dione

- 6-ethylquinazoline-2,4(1H,3H)-dione .

Uniqueness

This compound is unique due to the presence of the methyl group at the 6th position, which can influence its biological activity and chemical reactivity. This structural modification can enhance its potency and selectivity in various applications compared to other similar compounds .

生物活性

6-Methylquinazoline-2,4(1H,3H)-dione is a notable compound within the quinazoline family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound has been achieved through various methods, including microwave-assisted techniques and metal-free catalysis. For instance, one study reported a yield of 87% using a DMAP-catalyzed one-pot synthesis method under microwave conditions, significantly reducing reaction time to 30 minutes . Table 1 summarizes the yields and conditions for synthesizing various derivatives of quinazoline-2,4-diones.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 87 | DMAP-catalyzed, microwave (30 min) |

| 6-Methoxyquinazoline-2,4(1H,3H)-dione | 93 | Conventional heating |

| 7-Methylquinazoline-2,4(1H,3H)-dione | 68 | Conventional heating |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating a series of quinazoline derivatives, compounds derived from this scaffold demonstrated moderate to strong inhibitory effects against various strains:

- Staphylococcus aureus : Compound showed an inhibition zone of up to 12 mm.

- Escherichia coli : Notable inhibition with a minimum inhibitory concentration (MIC) of 65 mg/mL.

- Candida albicans : Effective with an inhibition zone of 11 mm .

These findings suggest that modifications at the 1- and 3-positions on the quinazoline ring can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been extensively studied. A notable study utilized the MTT assay to evaluate the cytotoxicity of various derivatives against cancer cell lines. The results indicated that several compounds derived from the quinazoline scaffold exhibited significant cytotoxic effects:

- The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves.

- Compounds demonstrated varying levels of efficacy against different cancer cell lines, suggesting potential for further development as anticancer agents .

Case Studies

Several case studies highlight the promising biological activities associated with this compound:

- Antimicrobial Efficacy : A study found that compound 13 exhibited broad-spectrum activity against multiple bacterial strains. It was particularly effective against E. coli and S. aureus, surpassing traditional antibiotics in some cases .

- Antiviral Properties : Novel derivatives were evaluated for antiviral activity against vaccinia and adenovirus. Some compounds exhibited EC50 values significantly lower than reference drugs like Cidofovir .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can lead to enhanced potency and selectivity against target pathogens or cancer cells. For example:

- Substituents at the 1 and 3 positions were shown to influence both antimicrobial and anticancer activities significantly.

特性

IUPAC Name |

6-methyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVPNGBFUAIXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318966 | |

| Record name | 6-methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-16-6 | |

| Record name | 62484-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。